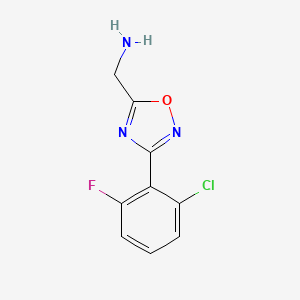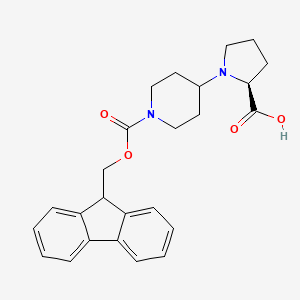
N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR is a chemical compound used in various scientific research applications. It is known for its unique structure, which includes a piperidine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often utilized in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Fmoc-Piperidine-4-yl)-l-proline typically involves the protection of the piperidine nitrogen with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of N-(1-Fmoc-Piperidine-4-yl)-l-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Fmoc-Piperidine-4-yl)-l-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the Fmoc group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce deprotected or partially reduced compounds.
Scientific Research Applications
N-(1-Fmoc-Piperidine-4-yl)-l-proline is widely used in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-Fmoc-Piperidine-4-yl)-l-proline involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperidine ring, allowing for selective reactions at other sites. The compound can be deprotected under mild conditions, typically using a base like piperidine, to reveal the free amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-4-piperidinepropionic acid
- Fmoc-4-(2-carboxyethyl)-piperidine
Uniqueness
N-(1-Fmoc-Piperidine-4-yl)-l-proline is unique due to its specific structure, which combines the piperidine ring with the Fmoc protecting group. This combination provides stability and reactivity, making it particularly useful in peptide synthesis and other organic chemistry applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and ease of deprotection.
Properties
IUPAC Name |
(2S)-1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,28,29)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVHQIAGXJUFQW-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
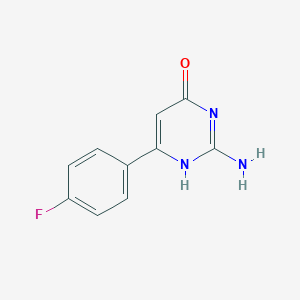
![potassium;2-[bis[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]acetic acid;hydrogen sulfate](/img/structure/B7791359.png)
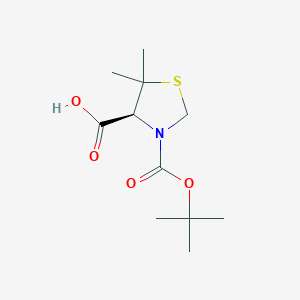
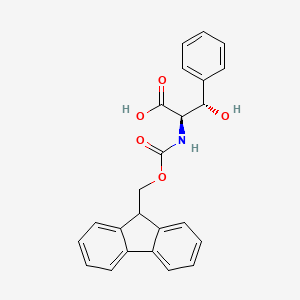
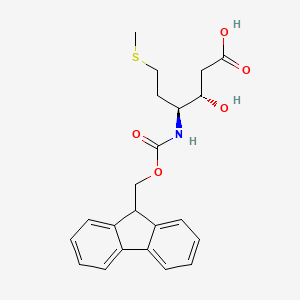
![(2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid](/img/structure/B7791384.png)
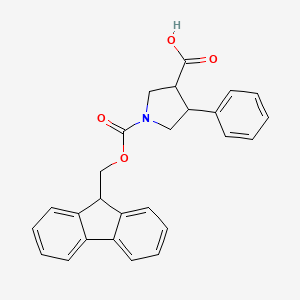
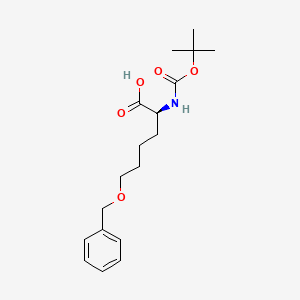
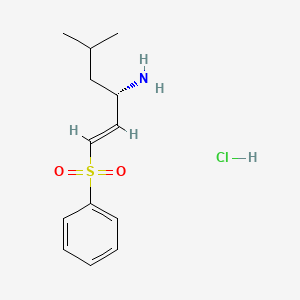
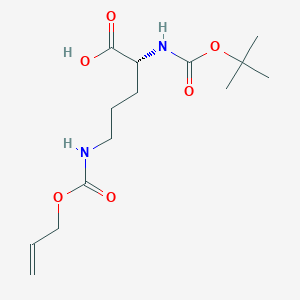
![3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid](/img/structure/B7791423.png)
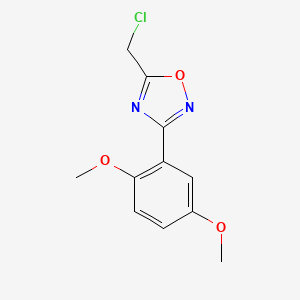
![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B7791436.png)
